Oroxin B (CAS 114482-86-9), chemically defined as baicalein-7-O-diglucoside or baicalein-7-O-gentiobioside, is a specialized flavonoid glycoside isolated primarily from Oroxylum indicum. Unlike highly abundant, generic flavonoid aglycones, Oroxin B is defined by its specific diglucoside moiety attached to the baicalein core, yielding a molecular weight of 594.52 g/mol. In industrial and advanced laboratory procurement, this compound is prioritized not as a generic antioxidant, but as a precise analytical standard for multi-component metabolomic workflows, a structurally distinct guest molecule for supramolecular formulation studies, and a targeted modulator of endoplasmic reticulum (ER) stress and PTEN signaling. Its extended sugar chain fundamentally dictates its chromatographic retention, biotransformation cascade, and host-guest complexation behavior, making high-purity (>=98%) Oroxin B an irreplaceable material for specialized chemoinformatics, formulation engineering, and pharmacological research .
Substituting Oroxin B with its aglycone (baicalein), monoglucoside (oroxin A), or glucuronide (baicalin) fundamentally compromises both analytical resolution and formulation predictability. In pharmacokinetic and metabolomic tracking, Oroxin B serves as the critical upstream precursor; substituting it with downstream metabolites like baicalein completely obscures the sequential deglycosylation cascade and invalidates quantitative multi-component analysis (QAMS) [1]. Furthermore, in formulation science, the steric bulk of Oroxin B's diglucoside chain drastically alters its supramolecular assembly modes. Aglycone or monoglucoside-based solubility models fail to accurately predict the host-guest inclusion dynamics of Oroxin B within macrocyclic carriers, rendering structural analogs useless for diglucoside-specific delivery system engineering[2].
In quantitative multi-component analysis (QAMS) of complex botanical extracts, Oroxin B exhibits a distinct elution profile driven by its diglucoside polarity. Under optimized reverse-phase HPLC conditions, Oroxin B achieves baseline separation with a retention time of 5.92 min, effectively resolving it from its downstream metabolites Oroxin A (9.75 min) and Baicalein (24.04 min) [1]. This >3.8-minute separation from the monoglucoside and >18-minute separation from the aglycone ensures zero signal overlap in mass spectrometry (m/z 595.2 [M+H]+).
| Evidence Dimension | Reverse-phase HPLC retention time |
| Target Compound Data | 5.92 +/- 0.11 min |
| Comparator Or Baseline | Oroxin A (9.75 +/- 0.11 min) and Baicalein (24.04 +/- 0.03 min) |
| Quantified Difference | >3.8 minute separation from monoglucoside; >18 minute separation from aglycone |
| Conditions | HPLC-DAD with gradient elution (0.1% formic acid/water and 10% methanol in acetonitrile) at 40 deg C. |
Procurement of the exact Oroxin B standard is mandatory for accurate quantification and pharmacokinetic tracking, as substituting with downstream metabolites invalidates the chromatographic assay.
The diglucoside chain of Oroxin B creates distinct steric parameters during formulation with macrocyclic carriers compared to its monoglucoside counterpart, Oroxin A. When complexed with Cucurbit[8]uril (Q[8]), Oroxin B forms a 1:1 inclusion complex that yields a highly specific 1.86-fold increase in aqueous solubility [1]. In stark contrast, identical Q[8] complexation with Oroxin A results in a 22.47-fold solubility increase [2]. This massive divergence demonstrates that the extended sugar chain of Oroxin B fundamentally alters the supramolecular assembly mode and binding affinity.
| Evidence Dimension | Aqueous solubility enhancement via Q[8] complexation |
| Target Compound Data | 1.86-fold increase in aqueous solubility |
| Comparator Or Baseline | Oroxin A (22.47-fold increase in aqueous solubility) |
| Quantified Difference | Approx. 12-fold difference in solubility enhancement magnitude |
| Conditions | Phase solubility studies in aqueous medium with 1.0 x 10^-4 mol/L Cucurbit[8]uril (Q[8]). |
Buyers engineering macrocyclic delivery systems must procure the exact diglucoside, as monoglucoside solubility models will drastically overestimate the complexation-driven solubility gains of Oroxin B.
Beyond generic antioxidant activity, Oroxin B acts as a highly potent, targeted modulator of specific oncogenic pathways. In SMMC-7721 hepatocellular cancer models, Oroxin B effectively induces tumor-suppressive endoplasmic reticulum (ER) stress, upregulating phosphatase and tensin homolog (PTEN) while downregulating COX-2, VEGF, and PI3K at a precise concentration of 1.63 uM. This low-micromolar efficacy distinguishes it from broader, less specific flavonoids that require higher concentrations to achieve pathway-specific apoptosis.
| Evidence Dimension | Effective concentration for PTEN upregulation and COX-2/PI3K downregulation |
| Target Compound Data | Effective at 1.63 uM |
| Comparator Or Baseline | Generic flavonoid baseline (typically >10-50 uM for pathway-specific modulation) |
| Quantified Difference | High potency targeted pathway modulation at <2 uM |
| Conditions | In vitro assay using SMMC-7721 hepatocellular cancer cells. |
For researchers designing targeted screening assays for PTEN/PI3K/AKT signaling, Oroxin B provides a highly specific, low-concentration molecular probe that generic extracts cannot replicate.
Due to its distinct retention time and m/z profile, Oroxin B is the required analytical standard for LC-MS/MS studies tracking the sequential in vivo deglycosylation cascade of Oroxylum indicum extracts (Oroxin B -> Oroxin A -> Baicalein)[1].
Because its extended sugar chain drastically alters host-guest binding dynamics compared to monoglucosides, Oroxin B is specifically selected for engineering and validating cucurbit[n]uril and cyclodextrin inclusion complexes targeting bulky flavonoid glycosides [2].
Leveraging its high potency at 1.63 uM, Oroxin B is utilized as a selective pathway modulator in specialized in vitro oncology models to study PTEN upregulation and the concurrent inhibition of COX-2/PI3K/AKT signaling .